molecular formula C10H13ClFNO3 B13638245 methyl O-(2-fluorophenyl)serinate hydrochloride

methyl O-(2-fluorophenyl)serinate hydrochloride

Cat. No.: B13638245
M. Wt: 249.66 g/mol
InChI Key: LVIIJKXUHVEGJF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride is a chemical compound with a molecular formula of C10H13ClFNO3 It is a derivative of propanoic acid and contains both an amino group and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride typically involves the reaction of 2-fluorophenol with an appropriate amino acid derivative. One common method includes the esterification of 2-fluorophenol with methyl 2-amino-3-hydroxypropanoate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride
  • Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 2-amino-3-(2-fluorophenoxy)propanoate hydrochloride is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C10H13ClFNO3

Molecular Weight

249.66 g/mol

IUPAC Name

methyl 2-amino-3-(2-fluorophenoxy)propanoate;hydrochloride

InChI

InChI=1S/C10H12FNO3.ClH/c1-14-10(13)8(12)6-15-9-5-3-2-4-7(9)11;/h2-5,8H,6,12H2,1H3;1H

InChI Key

LVIIJKXUHVEGJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC=CC=C1F)N.Cl

Origin of Product

United States

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